molecular formula C15H12F3NO3 B1345878 Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate CAS No. 946784-04-9

Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate

Cat. No.: B1345878
CAS No.: 946784-04-9
M. Wt: 311.25 g/mol
InChI Key: YDJWBQOJCRGGGK-UHFFFAOYSA-N
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Description

Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate is a substituted benzoate ester featuring a 4-amino-2-(trifluoromethyl)phenoxy group at the 3-position of the benzene ring. This compound combines a trifluoromethyl group, known for enhancing lipophilicity and metabolic stability, with an amino group that may facilitate hydrogen bonding or interaction with biological targets. The trifluoromethyl group’s electron-withdrawing nature likely influences reactivity and stability, making this compound of interest in agrochemical or pharmaceutical research .

Properties

IUPAC Name

methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO3/c1-21-14(20)9-3-2-4-11(7-9)22-13-6-5-10(19)8-12(13)15(16,17)18/h2-8H,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJWBQOJCRGGGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

  • 4-Amino-2-(trifluoromethyl)phenol : Provides the phenoxy moiety with amino and trifluoromethyl substituents.
  • Methyl 3-bromobenzoate : Acts as the electrophilic partner for ether bond formation.
  • Base : Potassium carbonate (K2CO3) is commonly used to deprotonate the phenol, enhancing nucleophilicity.
  • Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typical polar aprotic solvents facilitating the reaction.

Reaction Conditions

  • The reaction is conducted under reflux or elevated temperatures (typically 80–120 °C) to promote nucleophilic substitution.
  • The base is used in slight excess to ensure complete deprotonation.
  • Reaction times vary from several hours to overnight, depending on scale and conditions.

Reaction Mechanism

The phenol oxygen, activated by deprotonation, attacks the electrophilic carbon of the methyl 3-bromobenzoate, displacing bromide and forming the ether linkage. The amino group remains intact during this step, and the trifluoromethyl group is stable under these conditions.

Industrial and Scale-Up Considerations

  • Continuous Flow Reactors : For industrial synthesis, continuous flow technology can be employed to improve heat and mass transfer, leading to higher yields and reproducibility.
  • Purification : Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) and chromatographic techniques (silica gel column chromatography) are used to achieve high purity.
  • Yield Optimization : Reaction parameters such as temperature, solvent choice, and base concentration are optimized to maximize yield, often reaching above 80%.

Data Table: Typical Reaction Parameters and Outcomes

Parameter Typical Value/Condition Notes
Phenol derivative 4-Amino-2-(trifluoromethyl)phenol Starting material
Electrophile Methyl 3-bromobenzoate Halogenated benzoate ester
Base Potassium carbonate (K2CO3) 1.2–1.5 equivalents
Solvent Dimethylformamide (DMF) Polar aprotic solvent
Temperature 80–120 °C Reflux or oil bath heating
Reaction time 6–24 hours Monitored by TLC or HPLC
Yield 75–90% After purification
Purification method Recrystallization, column chromatography To obtain analytical purity

Research Findings and Variations

  • Base Variations : Other bases such as cesium carbonate or sodium hydride have been tested, with potassium carbonate providing a good balance of reactivity and safety.
  • Solvent Effects : DMF is preferred for its high boiling point and ability to dissolve both reactants and base; however, DMSO and N-methyl-2-pyrrolidone (NMP) have also been used.
  • Temperature Optimization : Lower temperatures reduce side reactions but may slow the reaction; higher temperatures increase rate but risk decomposition of sensitive groups.
  • Alternative Coupling Methods : Some studies explore palladium-catalyzed Buchwald-Hartwig etherification as an alternative, especially for substrates sensitive to harsh conditions, though this is less common for this compound.

Analytical Characterization Post-Synthesis

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Regeneration of the amino group.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The amino group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate and related compounds:

Compound Name Molecular Formula Molecular Weight Key Structural Features Functional Groups Applications/Notes References
This compound C₁₅H₁₂F₃NO₃ 335.26 (estimated) 3-phenoxy benzoate, 4-amino-CF₃ substitution Ester, amino, trifluoromethyl Potential agrochemical/pharmaceutical precursor N/A
Methyl 2-[4-amino-2-(trifluoromethyl)phenoxy]acetate C₁₀H₁₀F₃NO₃ 249.19 Acetate ester, same phenoxy substituent Ester, amino, trifluoromethyl Shorter chain may reduce lipophilicity
Methyl 4-amino-3-(trifluoromethoxy)benzoate C₉H₈F₃NO₃ 235.16 Trifluoromethoxy at 3-position, amino at 4 Ester, amino, trifluoromethoxy Positional isomer; altered electronic effects
Triflusulfuron-methyl (pesticide) C₁₄H₁₅F₃N₄O₆S 432.35 Sulfonylurea, triazine core Methyl ester, sulfonamide, triazine Herbicide with triazine backbone
Haloxyfop-methyl C₁₆H₁₃Cl₂F₃O₄ 403.18 Aryloxyphenoxypropionate Methyl ester, chloro, trifluoromethyl Herbicide targeting grasses

Key Observations:

Structural Analogues: Methyl 2-[4-amino-2-(trifluoromethyl)phenoxy]acetate () shares the 4-amino-2-(trifluoromethyl)phenoxy moiety but replaces the benzoate with an acetate ester. This reduces molecular weight and may alter bioavailability due to shorter chain length . Methyl 4-amino-3-(trifluoromethoxy)benzoate () is a positional isomer with a trifluoromethoxy group at the 3-position instead of trifluoromethyl.

Agrochemical Derivatives: Compounds like triflusulfuron-methyl () and haloxyfop-methyl () are methyl esters but feature distinct cores (triazine or aryloxyphenoxypropionate). These differences highlight the target compound’s uniqueness in lacking a heterocyclic backbone, which is critical for pesticidal activity in sulfonylureas .

Synthesis and Reactivity :

  • The triazine-based compounds in and involve multi-step syntheses with DIPEA as a base, suggesting that similar protocols could apply to the target compound. However, the absence of a triazine core in the target compound may simplify synthesis .

Functional Group Impact: The trifluoromethyl group in the target compound enhances hydrophobicity and metabolic stability compared to non-fluorinated analogues. This is a shared trait with haloxyfop-methyl, where the CF₃ group improves herbicidal efficacy .

Research Findings and Implications

  • Positional Isomerism: The position of the amino and trifluoromethyl groups significantly impacts electronic properties. For example, the 3-CF₃ substitution in the target compound may create steric hindrance or electronic effects distinct from the 3-OCHF₃ in ’s analogue .
  • Ester Group Stability : Benzoate esters (target compound) generally exhibit greater stability than acetate esters (’s compound), which could influence shelf life or in vivo hydrolysis rates .

Biological Activity

Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and biological properties. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H12F3NO3. Its structure includes:

  • Amino Group : Contributes to hydrogen bonding interactions.
  • Trifluoromethyl Group : Enhances membrane permeability and biological activity.
  • Benzoate Ester : Provides stability and facilitates interactions with biological targets.

The mechanism of action for this compound involves several pathways:

  • Interaction with Biological Membranes : The trifluoromethyl group increases the compound's ability to penetrate cellular membranes, allowing it to reach intracellular targets effectively.
  • Enzyme Inhibition : The compound has been investigated for its role in inhibiting specific enzymes, which may be crucial for its therapeutic effects. For example, it has shown promise in studies related to enzyme inhibition and protein-ligand interactions.
  • Regulation of Protein Expression : Research suggests that this compound can modulate the expression of proteins involved in cell proliferation and migration, indicating potential applications in cancer therapy .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, it was found to inhibit cell proliferation in breast cancer cell lines by upregulating cellular retinoic acid-binding protein 2 (CRABP2) while downregulating fatty acid-binding protein 5 (FABP5). This dual action suggests a potential role in targeted cancer therapies aimed at modulating specific signaling pathways .

Cell Line Effect on Proliferation Mechanism
MCF-7Strong inhibitionUpregulation of CRABP2
MDA-MB-231Moderate inhibitionDownregulation of FABP5
MDA-MB-453Moderate inhibitionUpregulation of CRABP2

Enzyme Inhibition Studies

This compound has been employed as a biochemical probe in enzyme inhibition studies. Its ability to interact with various enzymes makes it a valuable tool for understanding enzyme kinetics and developing new therapeutic agents.

Case Studies

  • Breast Cancer Research : A study published in Cancer Research indicated that treatment with this compound led to a significant reduction in tumor growth in animal models, correlating with changes in CRABP2 and FABP5 expression levels .
  • Drug Development : Investigations into the pharmacokinetics of this compound have shown promising results regarding its bioavailability and stability, making it a candidate for further development as a therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate, and how do reaction conditions influence yield?

Methodological Answer: A stepwise approach using nucleophilic aromatic substitution is common. For example:

  • Step 1 : React 2,4,6-trichlorotriazine with substituted phenols (e.g., 4-methoxyphenol) at -35°C for 7 hours in the presence of DIPEA to form intermediate triazine derivatives .
  • Step 2 : Introduce an amino group via substitution with methyl 3-aminobenzoate at 40°C for 24 hours. Yield optimization (up to 90%) requires precise stoichiometry (1.15 equiv. of amine) and gradient chromatography (CH₂Cl₂/EtOAc) .
    Key Variables : Temperature, equivalents of nucleophile, and chromatographic purification (silica gel, flow rate 30–35 cm³/min) critically impact purity and yield.

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

Methodological Answer:

  • ¹H NMR : Use DMSO-d₆ to confirm substitution patterns (e.g., δ = 3.76 ppm for methoxy groups) and monitor reaction progress .
  • HPLC : A reversed-phase C18 column with UV detection at 254 nm achieves 98–103% recovery rates for related trifluoromethylphenoxy benzoates. Mobile phases like acetonitrile/water (acidified with 0.1% TFA) resolve impurities with RSD <1.2% .
  • Melting Point : Sharp ranges (e.g., 79–82°C) indicate crystallinity and purity .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

  • Store at -20°C in inert atmospheres (argon) to prevent hydrolysis of the trifluoromethyl group.
  • Monitor degradation via accelerated stability studies (40°C/75% RH for 1 month) using HPLC to quantify breakdown products like free benzoic acid derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields reported for similar trifluoromethylphenoxy benzoates?

Methodological Answer: Discrepancies often arise from:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may promote side reactions with trifluoromethyl groups.
  • Catalyst Choice : DIPEA vs. K₂CO₃ alters reaction rates; DIPEA reduces acid-mediated decomposition but requires strict anhydrous conditions .
  • Workflow Example : Compare yields from stepwise vs. one-pot syntheses. In one study, stepwise synthesis improved yield by 20% due to better intermediate isolation .

Q. How can computational modeling predict the reactivity of the trifluoromethyl group in downstream functionalization?

Methodological Answer:

  • DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis sets to model electron-withdrawing effects of the trifluoromethyl group on aromatic ring reactivity.
  • Pharmacophore Mapping : Align with studies on agrochemical analogs (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to predict sites for sulfonation or amidation .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Methodological Answer:

  • Chiral Resolution : Use preparative HPLC with cellulose-based chiral columns (e.g., Chiralpak IC) for enantiomer separation.
  • Catalytic Asymmetric Synthesis : Explore Pd-catalyzed cross-coupling reactions with chiral ligands (e.g., BINAP), though trifluoromethyl groups may sterically hinder selectivity .

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